![molecular formula C22H17NO3S B2903637 [4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone CAS No. 1114850-35-9](/img/structure/B2903637.png)
[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
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Description
[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone, also known as MBM, is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to the class of benzothiazine derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
Antiviral Applications
Benzothiazole derivatives have been identified as potent antiviral agents. They are particularly relevant in the context of emerging and re-emerging viral diseases. The structural moiety of benzothiazole has been incorporated into compounds designed to combat viruses like Zika, Lassa, and SARS-CoV . The compound could be synthesized and tested for its efficacy against various viral pathogens, contributing to the development of new antiviral medications.
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives make them valuable in the development of new antibiotics. With antibiotic resistance on the rise, there is a pressing need for novel compounds that can act against resistant strains of bacteria. Research into the antimicrobial efficacy of 2-benzoyl-4-(3-methylphenyl)-4H-1λ⁶,4-benzothiazine-1,1-dione could lead to breakthroughs in treating bacterial infections .
Anti-inflammatory and Analgesic Effects
Inflammation and pain are common symptoms of various diseases and conditions. Benzothiazole derivatives exhibit significant anti-inflammatory and analgesic effects, which could be harnessed in the development of new treatments for chronic pain and inflammatory disorders. The compound’s potential in this area warrants detailed pharmacological studies .
Antioxidant Properties
Oxidative stress is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders and cancer. Benzothiazole derivatives have shown antioxidant capabilities, suggesting that 2-benzoyl-4-(3-methylphenyl)-4H-1λ⁶,4-benzothiazine-1,1-dione could be explored as a candidate for antioxidant therapy, potentially offering protective effects against oxidative damage .
Antidepressant and Anticonvulsant Uses
Mental health disorders such as depression and epilepsy require effective and safe treatments. Benzothiazole derivatives have been reported to possess antidepressant and anticonvulsant activities. Investigating these properties in the compound of interest could contribute to the discovery of new therapeutic agents for neurological conditions .
Anticancer Potential
Cancer remains one of the leading causes of death worldwide. Benzothiazole derivatives have been studied for their antitumor properties. The ability of these compounds to interfere with various stages of tumor development makes them promising candidates for anticancer drugs. Research into the anticancer activities of 2-benzoyl-4-(3-methylphenyl)-4H-1λ⁶,4-benzothiazine-1,1-dione could provide insights into novel cancer therapies .
properties
IUPAC Name |
[4-(3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3S/c1-16-8-7-11-18(14-16)23-15-21(22(24)17-9-3-2-4-10-17)27(25,26)20-13-6-5-12-19(20)23/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVGAFMDHVXWCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone |
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